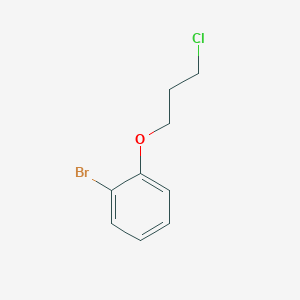

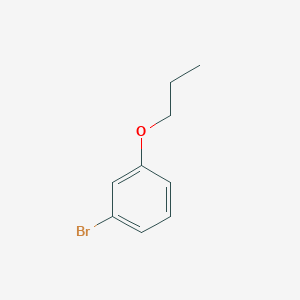

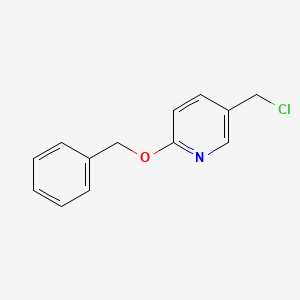

1-Bromo-2-(3-chloropropoxy)benzene

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves the introduction of bromo and chloro substituents onto a benzene ring. For instance, the synthesis of 1-bromo-4-(3,7-dimethyloctyl)benzene is described as a precursor for graphene nanoribbons, indicating the importance of such halogenated compounds in advanced material synthesis . Similarly, the preparation of 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene demonstrates the synthesis of sterically hindered aryl bromides, which can lead to the formation of rotational isomers .

Molecular Structure Analysis

The molecular structure and conformation of halogenated benzene derivatives can be complex due to the presence of multiple substituents. For example, the gas-phase molecular structure of 2-bromo-3-chloro-1-propene was determined using electron diffraction, revealing a mixture of conformers with halogen atoms in anti or gauche positions . The crystal structure of 1-bromo-3,5-bis(4,4-dimethyl-1,3-oxazolin-2-yl)benzene shows supramolecular features such as hydrogen bonding and π-π interactions .

Chemical Reactions Analysis

The reactivity of bromo- and chloro-substituted benzenes can lead to a variety of chemical reactions. For instance, 1-bromo-1-nitro-3,3,3-trichloropropene reacts with O- and N-nucleophiles to yield alkoxylation and amination products . The bromination of 1,1,1-trichloropropene under different conditions results in the formation of dibromopropane derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzene derivatives are influenced by their molecular structures. Vibrational spectroscopic studies of 2-bromo-4-chlorotoluene provide insights into the effects of bromine and chlorine atoms on the geometry and vibrational modes of the benzene ring . X-ray structure determinations of various bromo- and bromomethyl-substituted benzenes reveal diverse packing motifs and interactions such as C–H···Br and C–Br···π, which are significant for understanding the solid-state properties of these compounds .

Aplicaciones Científicas De Investigación

1. Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives

- Application Summary: This compound is used in the synthesis of (prop-2-ynyloxy)benzene and its derivatives . These derivatives have potential antiurease and antibacterial effects against several harmful substances .

- Methods of Application: Differently substituted phenol and aniline derivatives were allowed to react with propargyl bromide in the presence of K2CO3 base and acetone as solvent . The compounds were synthesized in good yields (53–85%) .

- Results: 4-bromo-2-chloro-1-(prop-2-ynyloxy)benzene 2a was found most active compound against urease enzyme with a percentage inhibition of 82.00±0.09 at 100 µg/mL with IC50 value of 60.2 . 2-bromo-4-methyl-1-(prop-2-ynyloxy)benzene 2d was found potent antibacterial against Bacillus subtillus showing excellent inhibitory action with percentage inhibition of 55.67±0.26 at 100 µg/ml with IC50 value of 79.9 .

2. Vibrational Analysis

- Application Summary: The compound is used in the study of molecular structure and vibrational analysis .

- Methods of Application: The FT-Raman and FT-IR spectra for 1-bromo-2-chlorobenzene have been recorded and compared with the harmonic vibrational frequencies calculated using HF/DFT (B3LYP) method by employing 6-31+G (d, p) and 6-311++G (d, p) basis set with appropriate scale factors .

- Results: The scaled vibrational frequencies at B3LYP/6-311++G (d, p) seem to coincide with the experimentally observed values with acceptable deviations . The theoretical spectrograms (IR and Raman) have been constructed and compared with the experimental FT-IR and FT-Raman spectra .

3. Intermediate in Organic Syntheses

4. Synthesis of Polysubstituted Benzenes

- Application Summary: This compound can be used in the synthesis of polysubstituted benzenes . These compounds have a wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

- Methods of Application: The synthesis involves a series of reactions, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .

- Results: The synthesis was successful, and the resulting polysubstituted benzenes could be used for further chemical transformations .

5. Manufacturing of Therapeutic SGLT2 Inhibitors

- Application Summary: “1-Bromo-2-(3-chloropropoxy)benzene” can be used as a key intermediate in the manufacturing of therapeutic SGLT2 inhibitors . These inhibitors are promising drugs for diabetes therapy .

- Methods of Application: The synthesis involves a six-step process, starting from cheap, easily available dimethyl terephthalate .

- Results: The preparation was run successfully on approximately 70kg/batch with the total yield of 24% . This practical process was demonstrated to be scalable with a great yield and significant cost reduction .

6. Synthesis of Polysubstituted Benzenes

- Application Summary: This compound can be used in the synthesis of polysubstituted benzenes . These compounds have a wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

- Methods of Application: The synthesis involves a series of reactions, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .

- Results: The synthesis was successful, and the resulting polysubstituted benzenes could be used for further chemical transformations .

Propiedades

IUPAC Name |

1-bromo-2-(3-chloropropoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrClO/c10-8-4-1-2-5-9(8)12-7-3-6-11/h1-2,4-5H,3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIXYXHHAKCIOIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCCCCl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30621989 | |

| Record name | 1-Bromo-2-(3-chloropropoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30621989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2-(3-chloropropoxy)benzene | |

CAS RN |

64010-39-5 | |

| Record name | 1-Bromo-2-(3-chloropropoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30621989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[c][1,2,5]oxadiazole-4-carboxylic acid](/img/structure/B1289057.png)

![tert-butyl N-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]carbamate](/img/structure/B1289059.png)